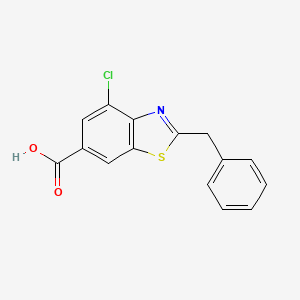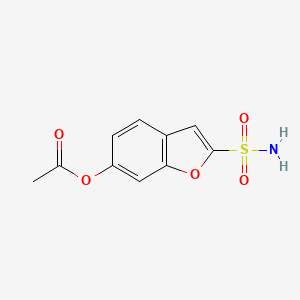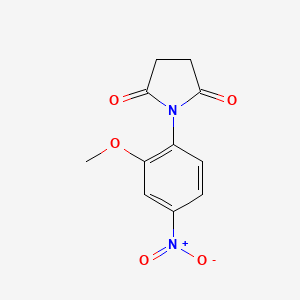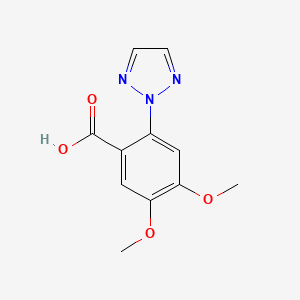
4,5-Dimethoxy-2-(triazol-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethoxy-2-(triazol-2-yl)benzoic acid is a chemical compound with the molecular formula C11H11N3O4 and a molecular weight of 249.22 g/mol This compound is characterized by the presence of a benzoic acid core substituted with two methoxy groups and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-2-(triazol-2-yl)benzoic acid typically involves the reaction of 4,5-dimethoxybenzoic acid with a triazole derivative under specific conditions. . This reaction is performed under mild conditions, often in the presence of a base such as sodium ascorbate and a copper(I) catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dimethoxy-2-(triazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
- Oxidation of methoxy groups leads to the formation of aldehydes or carboxylic acids.
- Reduction of the triazole ring results in various triazoline derivatives.
- Substitution reactions yield a wide range of functionalized benzoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or ligand in various biological assays.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4,5-Dimethoxy-2-(triazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
- 4-(4H-1,2,4-triazol-4-yl)benzoic acid
- 2-(2H-1,2,3-triazol-2-yl)benzoic acid
Comparison: 4,5-Dimethoxy-2-(triazol-2-yl)benzoic acid is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to other triazole-substituted benzoic acids, this compound may exhibit different solubility, stability, and interaction profiles with biological targets .
Eigenschaften
Molekularformel |
C11H11N3O4 |
|---|---|
Molekulargewicht |
249.22 g/mol |
IUPAC-Name |
4,5-dimethoxy-2-(triazol-2-yl)benzoic acid |
InChI |
InChI=1S/C11H11N3O4/c1-17-9-5-7(11(15)16)8(6-10(9)18-2)14-12-3-4-13-14/h3-6H,1-2H3,(H,15,16) |
InChI-Schlüssel |
VARPLQCETCKMME-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C(=O)O)N2N=CC=N2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


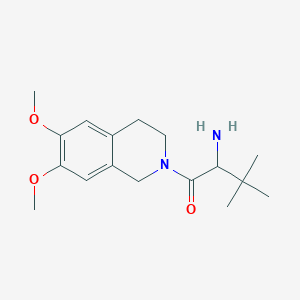
![2-phenylmethoxy-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13878596.png)
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-2-methylbenzamide](/img/structure/B13878603.png)

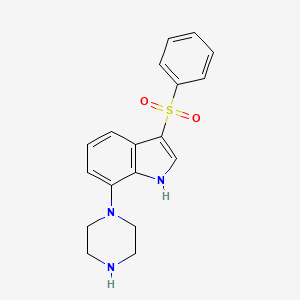
![8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13878608.png)



